3-(2-bromophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
Description
The compound 3-(2-bromophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic amide derivative featuring a brominated aromatic system, a tetrahydro-2H-pyran (THP) scaffold substituted with a thiophene moiety, and a propanamide linker. The bromine atom at the 2-position of the phenyl group introduces steric and electronic effects, while the THP ring confers conformational rigidity. The thiophene substituent may enhance π-π stacking or hydrophobic interactions in biological systems. While direct pharmacological data for this compound are absent in the reviewed literature, its structural motifs align with known bioactive molecules .
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2S/c20-17-4-2-1-3-15(17)5-6-18(22)21-14-19(8-10-23-11-9-19)16-7-12-24-13-16/h1-4,7,12-13H,5-6,8-11,14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEWXQVDUDIEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCC2=CC=CC=C2Br)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-bromophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide (CAS Number: 2319841-03-5) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 401.3 g/mol. Its structure features a bromophenyl group, a thiophene ring, and a tetrahydropyran moiety, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H23BrN2OS |
| Molecular Weight | 401.3 g/mol |
| CAS Number | 2319841-03-5 |
| Structure | Structure |
The mechanism of action for this compound is not fully elucidated, but its structural components suggest several potential interactions:
- Bromophenyl Group : Known for its ability to interact with various biological receptors and enzymes.
- Thiophene Ring : Often involved in π-π stacking interactions and can modulate enzyme activity.
- Tetrahydropyran Moiety : May influence the compound's solubility and permeability, affecting its bioavailability.
Pharmacological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies suggest that derivatives of bromophenyl compounds possess significant antimicrobial properties.
- Anti-inflammatory Effects : The thiophene ring is often associated with anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines.
- Antitumor Properties : Compounds featuring tetrahydropyran structures have shown promise in inhibiting tumor growth in various cancer cell lines.
Case Study: Antitumor Activity
A study conducted by Pendergrass et al. demonstrated that related compounds inhibited the secretion of virulence factors in pathogenic bacteria, suggesting potential applications in treating infections caused by resistant strains . The compound was tested at concentrations up to 50 μM, showing approximately 50% inhibition of target pathways.
In Vitro Studies
In vitro assays have been performed to assess the biological activity of this compound:
Comparison with Similar Compounds
Core Structural Features and Substituent Effects
The target compound shares a propanamide backbone with analogs such as 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide and N-(2-(4-chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide . Key differences lie in the substituents:
Key Observations :
- Bromophenyl vs.
- THP-Thiophene Scaffold vs. Benzoxazole/Quinoline: The THP-thiophene system introduces conformational constraints and sulfur-based interactions, contrasting with the planar benzoxazole or extended quinoline systems in analogs .
- Propanamide Linker : Common across all compounds, this group facilitates hydrogen bonding (N–H⋯O) critical for target binding, as seen in crystallographic studies of related amides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
